Benzyl Nitrite Exhibits a 2-Fold Greater Sensitivity to Polar Substituent Effects in Alkaline Hydrolysis Compared to Carboxylic Esters
In a direct comparative study of alkaline hydrolysis, benzyl nitrite demonstrates a significantly larger reaction constant (ρ°) compared to related carboxylic esters. This indicates that the rate of benzyl nitrite hydrolysis is much more sensitive to the electronic nature of substituents on the aromatic ring [1].
| Evidence Dimension | Polar substituent effect on alkaline hydrolysis rate (Hammett ρ value) |
|---|---|
| Target Compound Data | ρ° = 1.46 for substituted benzyl nitrites |
| Comparator Or Baseline | ρ° = 0.764 for substituted benzyl acetates; ρ° = 0.994 for substituted benzyl benzoates |
| Quantified Difference | The ρ° value for benzyl nitrite is approximately 1.9-fold higher than for benzyl acetate and 1.5-fold higher than for benzyl benzoate. |
| Conditions | Alkaline hydrolysis study (Oae et al., 1978). |
Why This Matters
This quantitative difference in substituent sensitivity is critical for predicting and controlling reaction outcomes when using benzyl nitrite as a synthetic intermediate, as electronic effects on the ring will have a much more pronounced impact on its hydrolysis rate than on analogous esters.
- [1] Oae, S., Asai, N., & Fujimori, K. (1978). Alkaline hydrolyses of alkyl nitrites and related carboxylic esters. Journal of the Chemical Society, Perkin Transactions 2, (6), 571-577. View Source
